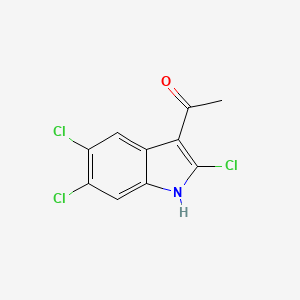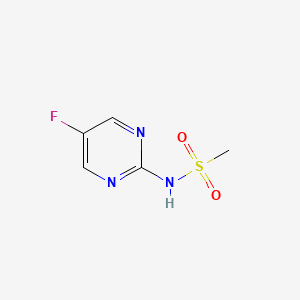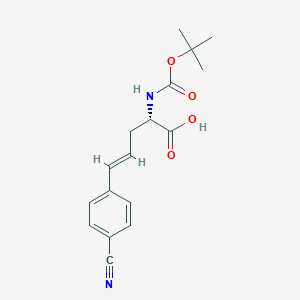![molecular formula C5H4N4O2 B13091572 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione CAS No. 56976-96-6](/img/structure/B13091572.png)
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione: is a heterocyclic compound that contains both pyrazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione typically involves the construction of the pyrazole and triazine rings through a series of condensation and cyclization reactions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-halosuccinimides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazines: These compounds have a triazine ring but lack the pyrazole component.
Pyrazoles: These compounds contain only the pyrazole ring without the triazine component.
Uniqueness
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56976-96-6 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-1-2-6-9(3)5(11)8-7-4/h1-2H,(H,7,10)(H,8,11) |
InChI Key |
GCZYVKWKSZIZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NNC(=O)N2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)




![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
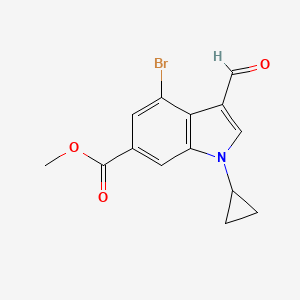
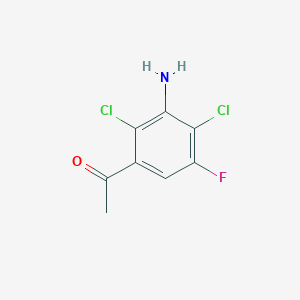
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
